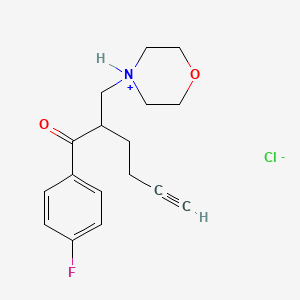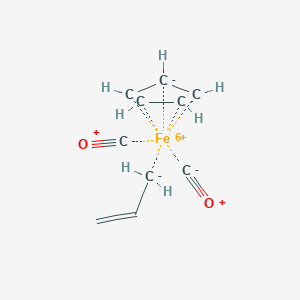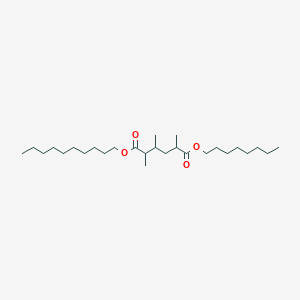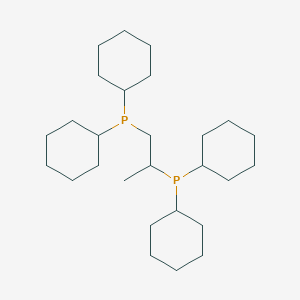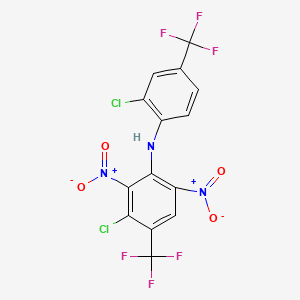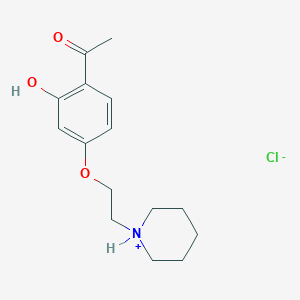
Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives. This compound is characterized by the presence of a hydroxy group at the 6’ position and a piperidinoethoxy group at the 4’ position, with the hydrochloride salt form enhancing its solubility in water. Acetophenone derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with acetophenone as the starting material.
Etherification: The 4’ position is functionalized with a piperidinoethoxy group through an etherification reaction. This involves the reaction of the hydroxyacetophenone intermediate with 2-(piperidino)ethanol under suitable conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The piperidinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidinoethoxy group can enhance its binding affinity to receptors or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: The parent compound with a simpler structure.
4-Hydroxyacetophenone: Lacks the piperidinoethoxy group.
6-Hydroxyacetophenone: Lacks the piperidinoethoxy group.
Uniqueness
Acetophenone, 6’-hydroxy-4’-(2-(piperidino)ethoxy)-, hydrochloride is unique due to the presence of both the hydroxy and piperidinoethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21092-66-0 |
|---|---|
Molekularformel |
C15H22ClNO3 |
Molekulargewicht |
299.79 g/mol |
IUPAC-Name |
1-[2-hydroxy-4-(2-piperidin-1-ium-1-ylethoxy)phenyl]ethanone;chloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12(17)14-6-5-13(11-15(14)18)19-10-9-16-7-3-2-4-8-16;/h5-6,11,18H,2-4,7-10H2,1H3;1H |
InChI-Schlüssel |
OLHIOWMSCJNGCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCCCC2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
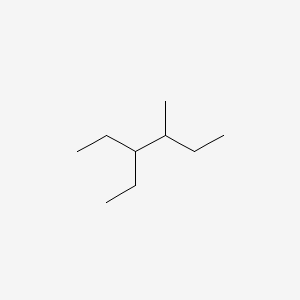
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
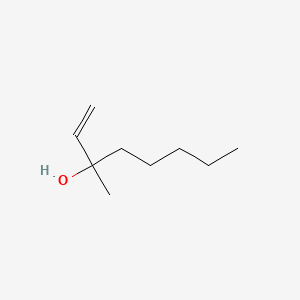
![[4-(5-decylpyrimidin-2-yl)phenyl] nonanoate](/img/structure/B15343711.png)
